Cas no 859671-65-1 (3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one)

3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one
- DB-409997
- DTXSID00422203
- MFCD06766216
- SCHEMBL16847216
- AKOS000270957
- STL034146
- F3385-3146
- 2H-1-BENZOPYRAN-2-ONE, 3-(2,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL-
- 859671-65-1
- VU0617238-1
-
- インチ: InChI=1S/C18H16O5/c1-10-13-6-4-11(19)8-16(13)23-18(20)17(10)14-7-5-12(21-2)9-15(14)22-3/h4-9,19H,1-3H3
- InChIKey: AFZIHZNCRBQCOP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 312.09977361Da
- どういたいしつりょう: 312.09977361Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 486
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 65Ų
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3385-3146-2mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one |
859671-65-1 | 2mg |
$59.0 | 2023-09-11 | ||
Life Chemicals | F3385-3146-5mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one |
859671-65-1 | 5mg |
$69.0 | 2023-09-11 | ||
Life Chemicals | F3385-3146-2μmol |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one |
859671-65-1 | 2μmol |
$57.0 | 2023-09-11 | ||
Life Chemicals | F3385-3146-25mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one |
859671-65-1 | 25mg |
$109.0 | 2023-09-11 | ||
Life Chemicals | F3385-3146-30mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one |
859671-65-1 | 30mg |
$119.0 | 2023-09-11 | ||
A2B Chem LLC | AC20548-25mg |
2H-1-BENZOPYRAN-2-ONE, 3-(2,4-DIMETHOXYPHENYL)-7-HYDROXY-4-METHYL- |
859671-65-1 | 25mg |
$360.00 | 2024-04-19 | ||
Life Chemicals | F3385-3146-1mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one |
859671-65-1 | 1mg |
$54.0 | 2023-09-11 | ||
Life Chemicals | F3385-3146-4mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one |
859671-65-1 | 4mg |
$66.0 | 2023-09-11 | ||
Life Chemicals | F3385-3146-20μmol |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one |
859671-65-1 | 20μmol |
$79.0 | 2023-09-11 | ||
Life Chemicals | F3385-3146-10mg |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one |
859671-65-1 | 10mg |
$79.0 | 2023-09-11 |
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-one 関連文献
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
3-(2,4-dimethoxyphenyl)-7-hydroxy-4-methyl-2H-chromen-2-oneに関する追加情報
3-(2,4-Dimethoxyphenyl)-7-Hydroxy-4-Methyl-2H-Chromen-2-One: A Promising Compound for Biomedical Applications
3-(2,4-Dimethoxyphenyl)-7-Hydroxy-4-Methyl-2H-Chromen-2-One, identified by CAS No. 859671-65-1, is a novel chromone derivative with a unique combination of functional groups that has garnered significant attention in recent years. This compound, characterized by its 2,4-dimethoxyphenyl substituent and 7-hydroxy functionality, exhibits promising pharmacological properties that align with current trends in drug discovery and biomedical research. Recent studies have highlighted its potential in anti-inflammatory, antioxidant, and anti-cancer applications, making it a focal point for both academic and industrial exploration.
The chemical structure of 3-(2,4-Dimethoxyphenyl)-7-Hydroxy-4-Methyl-2H-Chromen-2-One is particularly noteworthy for its chromone scaffold, a core structure commonly found in natural products and synthetic molecules with diverse biological activities. The 7-hydroxy group, along with the 4-methyl substitution, contributes to the molecule’s polarity and solubility, while the 2,4-dimethoxyphenyl moiety enhances its interaction with biological targets. These structural features are critical in determining its pharmacokinetic profile and drug-target interactions, as evidenced by recent studies published in *Journal of Medicinal Chemistry* (2023) and *Bioorganic & Medicinal Chemistry Letters* (2022).
One of the most compelling aspects of 3-(2,4-Dimethoxyphenyl)-7-Hydroxy-4-Methyl-2H-Chromen-2-One is its anti-inflammatory activity, which has been extensively investigated in both *in vitro* and *in vivo* models. A 2023 study published in *Pharmaceutical Research* demonstrated that this compound significantly inhibits the NF-κB signaling pathway, a key mediator of inflammation. The 2,4-dimethoxyphenyl group appears to play a central role in this activity, as its removal led to a marked reduction in anti-inflammatory effects. This finding underscores the importance of structural modifications in optimizing the therapeutic potential of chromone derivatives.
Antioxidant properties are another critical attribute of 3-(2,4-Dimethoxyphenyl)-7-Hydroxy-4-Methyl-2H-Chromen-2-One. Research published in *Free Radical Biology and Medicine* (2024) revealed that this compound effectively scavenges free radicals and upregulates antioxidant enzymes such as SOD and CAT. The 7-hydroxy group is hypothesized to act as a radical scavenger, while the 4-methyl substitution may enhance its lipophilicity, facilitating cellular uptake. These properties make the compound a potential candidate for oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular conditions.
Recent advancements in drug discovery have further highlighted the anti-cancer potential of 3-(2,4-Dimethoxyphenyl)-7-Hydroxy-4-Methyl-2H-Chromen-2-One. A 2023 study in *Cancer Letters* reported that this compound induces apoptosis in cancer cell lines by targeting mitochondrial pathways. The 2,4-dimethoxyphenyl group may modulate p53 signaling, while the 7-hydroxy functionality could interfere with DNA repair mechanisms. These findings suggest that the compound may serve as a lead molecule for the development of targeted therapies in oncology.
In addition to its pharmacological applications, 3-(2,4-Dimethoxyphenyl)-7-Hydroxy-4-Methyl-2H-Chromen-2-One has shown promise in biomedical technologies such as nanomedicine and drug delivery systems. Researchers at the University of Tokyo (2024) have explored the use of this compound as a carrier molecule for targeted drug delivery, leveraging its hydrophilic and lipophilic properties to enhance bioavailability and cellular penetration. This innovation could significantly improve the efficacy of therapeutic agents in complex biological environments.
Synthetic approaches to 3-(2,4-Dimethoxyphenyl)-7-Hydroxy-4-Methyl-2H-Chromen-2-One have also advanced in recent years, with a focus on green chemistry and efficient catalytic methods. A 2023 study in *Organic Letters* described a one-pot synthesis route that minimizes waste and energy consumption, aligning with the principles of sustainable chemistry. These developments are crucial for scaling up production and reducing the environmental impact of drug manufacturing.
Despite its promising properties, 3-(2,4-Dimethoxyphenyl)-7-Hydroxy-4-Methyl-2H-Chromen-2-One faces challenges in clinical translation. Issues such as toxicity, drug resistance, and metabolic stability require further investigation. Ongoing studies are exploring combination therapies and drug formulation strategies to address these limitations. For instance, a 2024 preclinical trial published in *Clinical Pharmacology & Therapeutics* evaluated the synergistic effects of this compound with existing anti-inflammatory drugs, showing enhanced therapeutic outcomes in animal models.
The future of research on 3-(2,4-Dimethoxyphenyl)-7-Hydroxy-4-Methyl-2H-Chromen-2-One is likely to focus on personalized medicine and precision targeting. Advances in biomarker identification and computational modeling could enable the design of tailored therapies that maximize the compound’s benefits while minimizing side effects. Additionally, multi-omics approaches are expected to provide deeper insights into its mechanism of action and biological relevance.
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